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For Immediate Release

[City, State] – [Date] – The dynamic interplay of adenosine triphosphate (ATP) and its

hydrolysis product, adenosine diphosphate (ADP), is a cornerstone of cellular bioenergetics

and signaling. The ability to visualize and quantify the ATP/ADP ratio in real-time within living

cells offers an unprecedented window into metabolic states and cellular responses to stimuli.

This application note details the use of fluorescent probes, with a particular focus on the

genetically encoded biosensor PercevalHR, for monitoring ADP levels and ATP/ADP ratios in

live-cell imaging, providing researchers, scientists, and drug development professionals with

the principles, protocols, and data necessary to employ these powerful tools.

Introduction to Fluorescent ADP Probes
Fluorescent probes for ADP are critical tools for studying cellular metabolism, enzyme kinetics,

and signal transduction. While probes directly targeting ADP exist, a significant advancement in

the field has been the development of ratiometric biosensors that detect the ATP:ADP ratio.

These sensors provide a more robust measure of the cell's energy status. This note will cover

both direct ADP probes and ATP/ADP ratio sensors, with a practical focus on the widely used

PercevalHR.

Key Probe Types:

Genetically Encoded ATP/ADP Ratio Sensors (e.g., PercevalHR): These fusion proteins,

often based on bacterial ATP-binding proteins, exhibit a conformational change upon binding
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ATP or ADP, leading to a ratiometric change in their fluorescence excitation or emission

spectra.[1][2] PercevalHR is optimized for the physiological ATP:ADP range in mammalian

cells.[1][3]

Small Molecule ADP Probes (e.g., MDCC-ParM): These probes consist of a fluorophore

conjugated to a protein that selectively binds ADP. Binding induces a change in the

fluorophore's environment, resulting in a significant increase in fluorescence intensity.[4]

Fluorescent Analogs (e.g., MANT-ADP): These are modified versions of ADP with an

attached fluorophore, allowing for the tracking of ADP in specific contexts, such as vesicular

release.

Quantitative Data of Fluorescent ADP Probes
The selection of a fluorescent probe is dictated by the specific experimental requirements,

including the expected concentration range of ADP and the desired sensitivity. The table below

summarizes key quantitative characteristics of prominent fluorescent probes for ADP and the

ATP/ADP ratio.

Probe
Name

Type Analyte

Dissociati
on
Constant
(Kd)

Fluoresce
nce
Change

Excitatio
n/Emissio
n (nm)

Referenc
e

PercevalH

R

Genetically

Encoded

ATP:ADP

Ratio

Senses

ratios from

~0.4 to 40

>8-fold

ratiometric

change

Ex: ~420

(ADP) &

~500 (ATP)

/ Em: ~525

[1]

MDCC-

ParM

Small

Molecule
ADP 0.46 µM

>3.5-fold

increase

Ex: ~430 /

Em: ~470
[4]

TMR-ParM
Small

Molecule
ADP 30 µM

~15-fold

increase

Ex: ~555 /

Em: ~580
[5]

MANT-

ADP

Fluorescen

t Analog
ADP

Varies with

binding

partner

Environme

nt-sensitive

Ex: ~355 /

Em: ~448
[6]
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Signaling Pathways and Experimental Workflows
Fluorescent ADP probes are instrumental in dissecting signaling pathways where cellular

energy status is a critical regulator. For instance, in neuroscience, neuronal activation leads to

a high demand for ATP to power ion pumps, resulting in a transient decrease in the ATP/ADP

ratio.[1] This can be visualized using PercevalHR. The general workflow for such an

experiment is outlined below.
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Cell Preparation

Live-Cell Imaging

Data Analysis

Culture cells (e.g., neurons) on imaging-compatible plates

Transfect cells with PercevalHR plasmid

Allow 24-48h for biosensor expression

Mount plate on microscope with environmental control (37°C, 5% CO2)

Acquire baseline ratiometric images (Ex: 420nm & 500nm)

Stimulate cells (e.g., with glutamate or KCl)

Acquire time-lapse ratiometric images

Define regions of interest (ROIs) on individual cells

Calculate the 500nm/420nm fluorescence ratio for each ROI over time

Normalize ratio changes to baseline

Interpret changes in ATP/ADP ratio

Click to download full resolution via product page

Fig 1. A generalized workflow for live-cell imaging of ATP/ADP ratio using PercevalHR.
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Another key application is in studying platelet activation, where ADP released from dense

granules acts as a potent signaling molecule, triggering further platelet aggregation. This

process can be monitored using fluorescent probes to track extracellular ADP or changes in the

intracellular energy state of platelets during activation.

Platelet Activation ADP Signaling Cascade

Agonist (e.g., Thrombin) Resting Platelet Activated Platelet Dense Granule Releasetriggers Extracellular ADP P2Y12 Receptor Platelet Aggregation

amplifies

Click to download full resolution via product page

Fig 2. ADP signaling pathway in platelet aggregation.

Experimental Protocols
Protocol 1: Live-Cell Imaging of ATP/ADP Ratio in
Cultured Neurons using PercevalHR
This protocol provides a method for visualizing changes in the cytosolic ATP:ADP ratio in

cultured neurons in response to stimulation.[1][7]

Materials:

Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)

Glass-bottom imaging dishes or plates

PercevalHR plasmid DNA

Transfection reagent (e.g., Lipofectamine)

Neuronal culture medium
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Artificial cerebrospinal fluid (ACSF) imaging buffer (10 mM HEPES, pH 7.4, 25 mM NaHCO₃,

120 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose),

bubbled with 95% O₂/5% CO₂.[7]

Stimulants (e.g., 50 µM Glutamate, 15 mM KCl)

Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂),

excitation filters for ~420 nm and ~500 nm, and an emission filter for ~525 nm.

Procedure:

Cell Culture and Transfection:

Plate neurons on glass-bottom dishes at an appropriate density.

Transfect the cells with the PercevalHR plasmid using a suitable transfection reagent

according to the manufacturer's protocol.

Incubate for 24-48 hours to allow for biosensor expression.

Imaging Preparation:

Before imaging, replace the culture medium with pre-warmed ACSF.

Place the imaging dish on the microscope stage within the environmental chamber and

allow the cells to equilibrate for at least 15 minutes.

Image Acquisition:

Locate transfected cells expressing PercevalHR.

Acquire baseline images by capturing fluorescence intensity with excitation at ~420 nm

and ~500 nm. Use the lowest possible excitation light intensity to minimize phototoxicity.

Perfuse the cells with ACSF containing the desired stimulant (e.g., glutamate or KCl).

Immediately begin time-lapse imaging, alternating between ~420 nm and ~500 nm

excitation, to capture the dynamic changes in the ATP:ADP ratio. The frequency of image
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acquisition will depend on the expected kinetics of the response.

Data Analysis:

Define regions of interest (ROIs) over individual cells.

For each time point, calculate the ratio of the fluorescence intensity from 500 nm excitation

to that from 420 nm excitation (F₅₀₀/F₄₂₀).

Normalize the ratio data to the baseline to visualize the fold change in the ATP:ADP ratio.

Protocol 2: In Vitro Assay of Kinase Activity using
MDCC-ParM
This protocol describes how to measure the real-time kinetics of a kinase reaction by detecting

the production of ADP using the MDCC-ParM biosensor.[4]

Materials:

Purified kinase and its substrate

MDCC-ParM biosensor

Kinase reaction buffer

ATP

Fluorometer or plate reader capable of measuring fluorescence at Ex/Em ~430/470 nm.

Procedure:

Reaction Setup:

In a microplate well or cuvette, prepare a reaction mixture containing the kinase reaction

buffer, the kinase, its substrate, and a concentration of MDCC-ParM that is sufficient to

provide a robust signal (typically in the low micromolar range).

Equilibrate the reaction mixture to the desired temperature.
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Initiation and Measurement:

Initiate the kinase reaction by adding a known concentration of ATP.

Immediately begin monitoring the fluorescence intensity at ~470 nm (with excitation at

~430 nm) over time.

Data Analysis:

The increase in fluorescence intensity is proportional to the concentration of ADP

produced.

To quantify the rate of ADP production, a calibration curve of MDCC-ParM fluorescence

versus known ADP concentrations should be generated under the same buffer conditions.

The initial rate of the reaction can be determined from the slope of the fluorescence versus

time plot.

Conclusion
Fluorescent ADP probes, particularly the genetically encoded ATP/ADP ratio biosensor

PercevalHR, are transformative tools for the real-time investigation of cellular energetics in

living cells. The detailed protocols and comparative data provided in this application note offer

a practical guide for researchers to implement these techniques in their studies of cell

metabolism, signaling, and drug discovery. The ability to directly visualize the consequences of

cellular activity and pharmacological interventions on the energy status of the cell will

undoubtedly continue to provide profound insights into fundamental biological processes and

disease states.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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